Rosuvastatin impurity-1

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Accurate impurity profiling requires authentic reference standards-not structural analogs. Rosuvastatin impurity-1 (N-(5-formyl-4-isopropyl-6-phenylpyrimidin-2-yl)-N-methylmethanesulfonamide) is a process-specific impurity with a retention time distinct from the API and EP-listed impurities (IMP-A, -B, -C, -D, FP-A). - Enables baseline resolution (>1.5) for system suitability - Validated for ESI-MS tuning (MW 333.41, fluorine-free) - 3-year stability at -20°C; ideal for ANDA/NDA forced degradation studies

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
Cat. No. B15601302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin impurity-1
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19N3O3S/c1-11(2)14-13(10-20)15(12-8-6-5-7-9-12)18-16(17-14)19(3)23(4,21)22/h5-11H,1-4H3
InChIKeyZGQMCQQVIYEBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Impurity-1 Reference Standard


Rosuvastatin impurity-1 is an organic process-related impurity derived from the multi-step synthesis of Rosuvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor (statin) [1]. It is characterized by a molecular formula of C16H19N3O3S and a molecular weight of 333.41 g/mol, with a CAS number of 2095786-11-9 [2]. As a specified impurity listed in authoritative pharmacopoeial monographs, including the European Pharmacopoeia (EP), its accurate identification and quantification are essential for ensuring the purity, safety, and efficacy of Rosuvastatin active pharmaceutical ingredient (API) and finished drug products [1][3]. This impurity, sometimes referred to as the 'acetone adduct', serves as a crucial marker for monitoring synthetic process consistency and is a mandatory reference standard for quality control (QC) laboratories performing impurity profiling [4].

Type Process-related impurity reference standard
Workflow HPLC and LC-MS impurity profiling
Use Context Method development, validation, and quality control

Rosuvastatin Impurity-1 Resolution Advantage


Generic substitution among Rosuvastatin impurities is not scientifically valid due to their distinct chemical structures and resulting physicochemical properties. Rosuvastatin impurity-1 (C16H19N3O3S, MW 333.41) differs fundamentally from its comparators, such as the calcium salt of Impurity I (C22H27FN3O6S·1/2Ca, MW 480.53) and Impurity A (an acetone adduct with a different molecular framework), leading to unique chromatographic behaviors and spectral characteristics [1]. These structural variations mandate the use of impurity-specific reference standards for accurate method development, system suitability testing, and quantification [2]. Employing an incorrect or uncharacterized analog will result in erroneous retention time identification, inaccurate relative response factor (RRF) calculations, and ultimately, non-compliance with regulatory purity thresholds (e.g., identification and qualification limits set by ICH Q3A/Q3B), compromising both analytical validity and patient safety [3].

Chromatographic Co‑elution

Similar rosuvastatin impurities (desfluoro, 5‑keto) may co‑elute with the API or critical impurity pairs, compromising quantification accuracy.

Regulatory Compliance

Direct substitution with unlisted impurities may fail to meet pharmacopoeial resolution requirements for impurity profiling.

Response Factor Mismatch

Structural differences alter UV and MS response, leading to inaccurate relative response factor assignment.

Rosuvastatin Impurity-1 Quantitative Comparison


Molecular Weight and Formula Distinction

Rosuvastatin impurity-1 is structurally and stoichiometrically distinct from the closely related EP Impurity I (Calcium Salt). The former has a molecular formula of C16H19N3O3S and a molecular weight of 333.41 g/mol, while the latter is a calcium salt with the formula C22H27FN3O6S·1/2Ca and a molecular weight of 480.53 g/mol [1]. This represents a difference in mass of 147.12 g/mol and a distinct elemental composition, which fundamentally alters their physical and spectroscopic properties.

MW Distinction
Reported
333.41 g/mol (C16H19N3O3S)
vs. API 481.54, desfluoro 463.55 g/mol
ΔMW –148.13 g/mol vs. API
Supports unambiguous identification in LC‑MS impurity profiling.
Calculated from molecular formulas; consistent with HR‑MS data.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Chromatographic Retention and Resolution

While this impurity is often referred to as an 'acetone adduct' (Impurity A), its synthesis is a complex, multi-step process. A reported synthetic route for this specific impurity class required six sequential steps to achieve an overall yield of 13.5% [1][2]. This is in contrast to many simpler degradation impurities that can be generated in a single step or are commercially available via high-yielding synthetic routes.

Chromatographic Resolution
Head‑to‑head
Rs >1.5 vs. nearest impurity
vs. EP gradient method (Rs
Run‑time reduction to 15 min (>66% faster)
Provides reliable system suitability benchmark for regulatory‑compliant method.
Validated under specified UHPLC conditions; method transfer may require re‑verification.
Purity & Characterization
Specification review
≥98% (HPLC‑UV); CoA: NMR, HR‑MS, IR
vs. typical EP Impurity C (≥95%, often lacks full NMR)
Purity difference ≥3 percentage points; fuller characterization
Supports direct use as primary reference standard, reducing method bias risk.
Purity and characterization data per supplier CoA; verify before use.
Organic Synthesis Process Chemistry Reference Standard Production

Purity and Characterization Data

Rosuvastatin impurity-1 is not an arbitrary process byproduct but a 'specified impurity' included in the European Pharmacopoeia (EP) monograph for Rosuvastatin Tablets [1]. This is in contrast to many 'unknown' or 'unspecified' impurities that may appear during stress studies. The 2023 UHPLC method developed by researchers at the Istituto Superiore di Sanità specifically achieved 'baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph,' which includes this impurity, for the first time in less than 15 minutes [1][2].

Purity & Characterization
Specification review
≥98% (HPLC‑UV); CoA: NMR, HR‑MS, IR
vs. typical EP Impurity C (≥95%, often lacks full NMR)
Purity difference ≥3 percentage points; fuller characterization
Supports direct use as primary reference standard, reducing method bias risk.
Purity and characterization data per supplier CoA; verify before use.
Regulatory Compliance Pharmacopoeial Standards Quality Assurance

Rosuvastatin Impurity-1 Applications


System Suitability for EP UHPLC

Rosuvastatin impurity-1 is an essential component for preparing system suitability solutions (SSS) and standard impurity mixtures required to validate the performance of UHPLC methods designed to meet the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets. Its use ensures the critical 'baseline separation' of all specified impurities, a requirement for accurate quantitation as demonstrated in modern, high-throughput methods that separate all EP-listed related substances in under 15 minutes [1][2].

Quantitative Marker for API Process Control

This impurity serves as a key marker for the formation of the 'acetone adduct' during Rosuvastatin synthesis. By utilizing an authenticated reference standard of Rosuvastatin impurity-1, process chemists can accurately track and quantify the levels of this specific byproduct at various stages of the synthetic pathway, enabling real-time optimization and ensuring that the final API meets stringent purity specifications regarding this particular impurity class [3].

Mass Spectrometric Tuning and Response Factors

In forced degradation studies (acid, base, oxidative, thermal, photolytic) as mandated by ICH Q1A guidelines, Rosuvastatin impurity-1 serves as a critical marker to distinguish process-related impurities from true degradation products. Its presence and levels must be accurately determined alongside known degradants like the lactone, ketoacid, and anti-isomer to fully map the degradation profile of the drug substance and product, and to establish a stability-indicating method [4].

Stability-Indicating Method Validation

Due to its distinct molecular structure and mass (C16H19N3O3S, 333.41 g/mol), this impurity standard is required for accurately determining its own relative response factor (RRF) against the Rosuvastatin API. This is essential for quantitative NMR (qNMR) or HPLC-UV methods where the impurity's response factor cannot be assumed to be unity. Using an incorrect or generic standard would lead to a systematic over- or under-estimation of this impurity's concentration in drug substance and product batches [5].

Application
Selection Property
Validation Focus
System suitability for impurity profiling UHPLC methods
Chromatographic resolution and retention reproducibility
Resolution factor and relative retention time verification
In‑process control of API synthesis
Specific impurity profile and purity level
Impurity level below ICH identification threshold
ESI‑MS parameter optimization and response factor calibration
Low molecular weight and distinct isotopic pattern
Relative response factor accuracy vs. API
Forced degradation studies for method specificity
Long‑term stability and comprehensive characterization
Stability‑indicating power and forced degradation peak purity
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